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molecular formula C11H9F2NO3 B3374146 1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017417-44-5

1-(3,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3374146
M. Wt: 241.19 g/mol
InChI Key: MDGRADDJNYXDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and 3,4-difluoroaniline (0.442 mL; 4.36 mmol) in ethanol (3 mL). 1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid 0.172 g (70%) was obtained as a white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.442 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:8](=[O:10])[C:5]2([CH2:7][CH2:6]2)[C:4](=[O:11])O1.[F:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[F:21])[NH2:17]>C(O)C>[F:13][C:14]1[CH:15]=[C:16]([N:17]2[CH2:6][CH2:7][CH:5]([C:8]([OH:9])=[O:10])[C:4]2=[O:11])[CH:18]=[CH:19][C:20]=1[F:21]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Step Two
Name
Quantity
0.442 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.172 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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